molecular formula C15H19N3O2 B12908864 5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl-, ethyl ester CAS No. 91857-70-4

5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl-, ethyl ester

Cat. No.: B12908864
CAS No.: 91857-70-4
M. Wt: 273.33 g/mol
InChI Key: ROTQBWNIJVWXGP-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring, a phenyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(dimethylamino)-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can affect the compound’s binding to enzymes, receptors, and other biomolecules, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(dimethylamino)-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is unique due to its combination of a pyrazole ring, a phenyl group, and a dimethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

91857-70-4

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-2-methyl-5-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C15H19N3O2/c1-5-20-15(19)14-13(17(2)3)12(16-18(14)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3

InChI Key

ROTQBWNIJVWXGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)C2=CC=CC=C2)N(C)C

Origin of Product

United States

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